2-Isopropylquinazolin-4-ol

Description

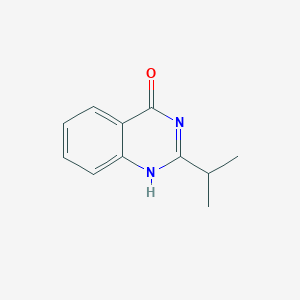

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-64-4 | |

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylquinazolin 4 Ol and Its Derivatives

Established Synthetic Routes to Quinazolin-4-ols

The synthesis of the quinazolin-4-ol core has been a subject of extensive research, leading to the development of both classical and modern methodologies. These approaches offer various pathways to this heterocyclic system, each with its own advantages and limitations.

Traditional Condensation Reactions

Historically, the construction of the quinazolin-4-ol ring system has relied on condensation reactions involving readily available starting materials. One of the most prominent classical methods is the Niementowski quinazoline (B50416) synthesis , first reported by Stefan Niementowski in 1895. This reaction involves the thermal condensation of anthranilic acids with amides to yield 3,4-dihydro-4-oxoquinazolines. The versatility of this method allows for the introduction of various substituents at the 2-position of the quinazolinone ring by selecting the appropriate amide.

Another traditional approach involves the cyclization of N-acylanthranilic acids. These precursors can be prepared by the acylation of anthranilic acid with acid chlorides or anhydrides. Subsequent heating of the N-acylanthranilic acid, often in the presence of a dehydrating agent, leads to the formation of the corresponding 2-substituted quinazolin-4-ol.

Modern Catalyst-Mediated Methodologies for Quinazolinone Synthesis

In recent years, the field of organic synthesis has witnessed a surge in the development of catalyst-mediated reactions, which often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. The synthesis of quinazolinones has greatly benefited from these advancements, particularly through the use of transition metal catalysts.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application in quinazolinone synthesis has been extensively explored. While not always directly forming the quinazolinone ring in a single step, these reactions are crucial for the synthesis of functionalized precursors and for the late-stage modification of the quinazolinone scaffold. Key examples include:

Heck Reaction: This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. In the context of quinazolinone synthesis, it can be employed to introduce alkenyl substituents to the quinazolinone core.

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds and can be applied to introduce aryl or vinyl groups onto the quinazolinone ring system.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. It provides a direct route to alkynyl-substituted quinazolinones.

These modern catalytic methods have significantly expanded the synthetic toolbox for accessing a diverse range of quinazolinone derivatives with tailored properties.

Targeted Synthesis of 2-Isopropylquinazolin-4-ol

The specific synthesis of this compound can be achieved through targeted approaches that leverage the general principles of quinazolinone synthesis. Two primary routes have been established for the preparation of this compound.

Preparation from Anthranilic Acid Precursors

A direct and efficient method for the synthesis of this compound involves the use of anthranilic acid as a key starting material. This approach can be realized through a two-step sequence involving the formation of an intermediate N-acylanthranilic acid followed by cyclization.

The reaction is initiated by the acylation of anthranilic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. This step leads to the formation of N-isobutyrylanthranilic acid. Subsequent heating of this intermediate, typically in the presence of a dehydrating agent like acetic anhydride, promotes intramolecular cyclization to yield 2-isopropyl-4H-benzo[d] wikipedia.orgnih.govoxazin-4-one. This benzoxazinone (B8607429) is a key intermediate that can be readily converted to the desired quinazolinone.

Alternatively, the Niementowski reaction can be adapted for the synthesis of this compound by using isobutyramide (B147143) as the amide component. Heating a mixture of anthranilic acid and isobutyramide at elevated temperatures directly affords this compound. wikipedia.org

| Starting Material | Reagent | Product |

| Anthranilic acid | Isobutyramide | This compound |

Derivatization from 2-Isopropyl-4H-benzo[d]wikipedia.orgnih.govoxazin-4-one

The intermediate, 2-isopropyl-4H-benzo[d] wikipedia.orgnih.govoxazin-4-one, serves as a versatile precursor for the synthesis of this compound. This benzoxazinone can be readily prepared by reacting anthranilic acid with isobutyric anhydride. uomosul.edu.iq

The conversion of 2-isopropyl-4H-benzo[d] wikipedia.orgnih.govoxazin-4-one to this compound is achieved by treatment with a source of ammonia. This reaction proceeds through a ring-opening and subsequent ring-closing mechanism. The nitrogen nucleophile attacks the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to furnish the stable quinazolinone ring system of this compound.

| Precursor | Reagent | Product |

| 2-Isopropyl-4H-benzo[d] wikipedia.orgnih.govoxazin-4-one | Ammonia | This compound |

This two-step approach, involving the initial formation of the benzoxazinone followed by its conversion to the quinazolinone, is a widely employed and reliable method for the synthesis of 2-substituted quinazolin-4-ols, including the isopropyl derivative.

Strategies for Structural Derivatization and Functionalization

The derivatization of this compound is pivotal for exploring its chemical space and for structure-activity relationship (SAR) studies. These strategies primarily involve electrophilic and nucleophilic substitution reactions on the quinazoline core, as well as functionalization of the exocyclic isopropyl group.

The quinazoline ring is a versatile scaffold that allows for substitutions at multiple positions, thereby modulating the electronic and steric properties of the molecule.

Position 2: The 2-position is inherently defined by the isopropyl group in the parent molecule. However, the synthesis of various 2-substituted-4(3H)-quinazolinones can be achieved through the condensation of 2-aminobenzamide (B116534) with a range of aldehydes. This general approach allows for the introduction of diverse alkyl and aryl substituents at this position to study their impact on the molecule's properties. nih.gov

Position 3: The nitrogen at the 3-position is a common site for derivatization, often through N-alkylation or N-arylation. For instance, a series of 3-{[4-(substituted-phenyl)thiazol-2-yl]amino}-2-isopropylquinazolin-4(3H)-one derivatives have been synthesized by condensing 2-isopropyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one with various hydrazinyl thiazole (B1198619) derivatives. researchgate.net This introduces a bulky and electronically diverse substituent at the N-3 position.

Position 4: The 4-oxo group can be converted into other functional groups. For example, it can be transformed into a 4-chloroquinazoline (B184009) intermediate, which is then susceptible to nucleophilic substitution. This allows for the introduction of various amine substituents at the 4-position, leading to the synthesis of N4-substituted-N2-isopropyl-quinazoline-2,4-diamines.

Positions 6, 7, and 8: The benzene (B151609) portion of the quinazoline ring can undergo electrophilic substitution reactions. The reactivity of these positions is generally considered to be 8 > 6 > 5 > 7. nih.gov

Position 6: Nitration of the quinazoline ring typically occurs at the 6-position, leading to 6-nitro derivatives. nih.govresearchgate.net These can be further reduced to the corresponding 6-amino compounds, which serve as a handle for further functionalization, such as acylation. researchgate.net

Position 7: Synthesis of 7-substituted quinazolinones can be achieved by starting with appropriately substituted 2-aminobenzoic acids. For example, 7-nitro, 7-amino, and 7-acetylamino-2-thioxoquinazolin-4-ones have been prepared from the corresponding 4-substituted-2-aminobenzoic acids. researchgate.net While not specific to the 2-isopropyl derivative, this methodology suggests a viable route to 7-substituted analogs.

Position 8: The synthesis of 8-substituted quinazolinones can also be achieved using substituted anthranilic acids as starting materials. For instance, 8-methylated quinazolinones have been prepared from methyl 2-isocyano-3-methylbenzoate. nih.govacs.org

Below is a table summarizing some of the reported substitutions on the quinazolinone ring, with a focus on derivatives bearing a 2-isopropyl group where available.

| Position | Type of Substitution | Reagents and Conditions | Resulting Derivative | Reference |

| 3 | N-amination/Thiazole condensation | 2-isopropyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one, substituted hydrazinyl thiazoles | 3-{[4-(Substituted-phenyl)thiazol-2-yl]amino}-2-isopropylquinazolin-4(3H)-one | researchgate.net |

| 6 | Nitration | Fuming nitric acid, concentrated sulfuric acid | 6-Nitro-2-substituted-quinazolin-4(3H)-one | nih.govamazonaws.com |

| 6 | Reduction of Nitro Group | SnCl₂·2H₂O | 6-Amino-2-substituted-quinazolin-4(3H)-one | researchgate.net |

| 7 | Thionation and Cyclization | 4-Substituted-2-aminobenzoic acids, PPh₃(SCN)₂ | 7-Substituted-2-thioxoquinazolin-4-ones | researchgate.net |

| 8 | Methylation (from precursor) | Methyl 2-isocyano-3-methylbenzoate, amines, Cu(OAc)₂ | 8-Methyl-3-substituted-quinazolin-4-one | nih.govacs.org |

Direct modification of the isopropyl group at the 2-position of the quinazolin-4-ol core presents a synthetic challenge due to the relative inertness of the alkyl group. However, established methods for the functionalization of alkyl chains on aromatic and heterocyclic rings can be considered.

Oxidation: The benzylic-like position of the isopropyl group (the carbon atom attached to the quinazoline ring) is potentially susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can, in some cases, oxidize alkyl groups on aromatic rings to carboxylic acids. libretexts.org However, such harsh conditions might also affect the quinazoline ring itself. Milder, more selective oxidation methods would be required to potentially form a tertiary alcohol, 2-(2-hydroxypropan-2-yl)quinazolin-4(3H)-one, or a ketone through further oxidation. The introduction of a hydroxyl group would significantly alter the polarity and hydrogen bonding capabilities of the molecule, which could in turn influence its reactivity and biological interactions.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), is a common method for introducing a halogen atom at an activated benzylic position. wikipedia.orgchadsprep.com This would lead to the formation of 2-(2-bromo- or 2-chloropropan-2-yl)quinazolin-4(3H)-one. The resulting tertiary halide would be a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., amines, azides, cyanides) on the isopropyl moiety. This would significantly expand the chemical diversity of the this compound derivatives. The introduction of a halogen will also influence the electronic properties of the molecule through inductive effects.

Dehydrogenation: Catalytic dehydrogenation could potentially introduce a double bond, yielding 2-(prop-1-en-2-yl)quinazolin-4(3H)-one. This unsaturated derivative would be amenable to a variety of addition reactions, providing another avenue for functionalization.

Currently, specific examples of these modifications on the this compound scaffold are not well-documented in the scientific literature, highlighting a potential area for future research. The following table outlines hypothetical modifications and their potential impact.

| Modification Type | Potential Reagents | Hypothetical Product | Potential Influence on Reactivity |

| Oxidation | Mild oxidizing agents | 2-(2-Hydroxypropan-2-yl)quinazolin-4(3H)-one | Increased polarity, hydrogen bonding capability, potential for further esterification or etherification. |

| Halogenation | NBS/NCS, radical initiator | 2-(2-Halopropan-2-yl)quinazolin-4(3H)-one | Introduction of a leaving group for nucleophilic substitution, altered electronic properties. |

| Dehydrogenation | Dehydrogenation catalyst | 2-(Prop-1-en-2-yl)quinazolin-4(3H)-one | Enables addition reactions (e.g., hydrogenation, hydration, halogenation) at the double bond. |

Pharmacological Spectrum and Biological Activities of 2 Isopropylquinazolin 4 Ol Derivatives

Antimicrobial Efficacy

Derivatives of 2-isopropylquinazolin-4-ol have demonstrated notable efficacy against various microbial pathogens, including both bacteria and fungi. These findings highlight the potential of this chemical scaffold in the development of new antimicrobial agents.

Substituted 2-isopropylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial properties. In one study, a series of novel 3-((4-phenylthiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one derivatives were synthesized and tested against a panel of pathogenic bacteria. The investigation revealed that compounds with specific substitutions, such as fluoro, chloro, and nitro groups, displayed the most favorable antimicrobial activity. The antibacterial efficacy was determined using the disk diffusion technique, which measures the zone of inhibition against various bacterial strains.

Another area of investigation involves N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives. These compounds have been tested for their activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. nih.gov A lead compound from this series demonstrated significant activity with Minimum Inhibitory Concentrations (MICs) of 3.9 µg/mL against E. coli and S. aureus. nih.gov Further screening of potent compounds against methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Salmonella typhimurium confirmed their antibacterial potential. nih.govnih.gov

| Compound Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-((4-(4-fluorophenyl)thiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one | Various pathogenic bacteria | Favorable antimicrobial activity | nih.gov |

| 3-(4-(4-chlorophenyl)thiazol-2-ylamino)-2-isopropyl-3H-quinazolin-4-one | Various pathogenic bacteria | Favorable antimicrobial activity | nih.gov |

| 2-Isopropyl-3-(4-(4-nitrophenyl)thiazol-2-ylamino)-3H-quinazolin-4-one | Various pathogenic bacteria | Favorable antimicrobial activity | nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | E. coli | MIC: 3.9 µg/mL | nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | S. aureus | MIC: 3.9 µg/mL | nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | S. epidermidis | MIC: 3.9 µg/mL | nih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | MRSA | MIC: 7.8 µg/mL | nih.gov |

The antifungal potential of this compound derivatives has also been explored. The same study that investigated the antibacterial effects of 3-((4-phenylthiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one derivatives also reported their antifungal activity. nih.gov The presence of certain substituents on the phenyl ring was found to be crucial for the antifungal efficacy of these compounds. nih.gov

While extensive research specifically targeting this compound derivatives is somewhat limited, broader studies on quinazolinone scaffolds provide valuable insights. For instance, newly synthesized quinazolinone compounds have shown significant activity against a range of phytopathogenic fungi. mdpi.com This suggests that the quinazolinone core, including the 2-isopropyl substituted variants, is a promising framework for the development of novel antifungal agents.

| Compound Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Substituted 3-((4-phenylthiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-ones | Not specified | Favorable antifungal activity | nih.gov |

Anticancer and Cytotoxic Potential

Quinazoline (B50416) derivatives are well-recognized for their anticancer properties, with several compounds having been developed as clinical anticancer agents. Research into this compound derivatives and related quinazolinone structures has revealed their potential to inhibit cancer cell growth and induce apoptosis.

Derivatives of the broader quinazolin-4(3H)-one class have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, a series of 4-aminoquinazoline derivatives were synthesized and evaluated for their ability to inhibit the growth of six different cancer cell lines, including HCT-116 (colon cancer), SK-HEP-1 (liver cancer), MDA-MB-231 (breast cancer), SNU638 (gastric cancer), A549 (lung cancer), and MCF-7 (breast cancer). nih.gov One of the most potent compounds from this series effectively inhibited cell proliferation by targeting the PI3Kα kinase. nih.gov

Similarly, novel 4-hydroxyquinazoline (B93491) derivatives have been designed and shown to exhibit potent anti-proliferative activities against HCT-15 and HCC1937 cancer cell lines. rasayanjournal.co.in Furthermore, 2-aryl-4-aminoquinazoline derivatives have been evaluated as EGFR inhibitors, with one compound showing excellent inhibitory activity against A549, NCI-H460, and H1975 cell lines. researchgate.net

| Compound Derivative Class | Cancer Cell Line | Activity/Measurement | Reference |

|---|---|---|---|

| 4-aminoquinazoline derivatives | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Antiproliferative activity | nih.gov |

| 4-hydroxyquinazoline derivatives | HCT-15, HCC1937 | Potent anti-proliferative activities | rasayanjournal.co.in |

| 2-aryl-4-aminoquinazoline derivatives | A549, NCI-H460, H1975 | Excellent inhibitory activity | researchgate.net |

| 3,4-dihydroquinazolinone derivatives | HepG-2, MCF-7 | IC50 values in the micromolar range | mdpi.com |

The anticancer effects of quinazoline derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies on 4-aminoquinazoline derivatives have shown that they can cause G1 cell cycle arrest and induce apoptosis through a mitochondrial-dependent pathway. nih.gov This is achieved by inhibiting the PI3K signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Other research on 3,4-dihydroquinazolinone derivatives has demonstrated their ability to induce a significant increase in early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. mdpi.com These compounds were also found to impair cell proliferation by causing cell cycle arrest at the G2/M phase. mdpi.com A study on 2-sulfanylquinazolin-4(3H)-one derivatives revealed that a particularly active compound arrested the cell cycle at the S phase and induced both early and late apoptosis. The mechanism of apoptosis was linked to the upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.

Anti-inflammatory Properties

Quinazolinone derivatives have also been investigated for their anti-inflammatory potential. A novel 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative exhibited significant anti-inflammatory activity in endotoxin-stimulated macrophages. This compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2.

Furthermore, a series of 2-substituted-quinazolin-4(3H)-ones were synthesized and screened for their analgesic and anti-inflammatory activities. Certain derivatives from this series displayed good anti-inflammatory activity when compared to the standard drug indomethacin. These findings indicate that the quinazolin-4-ol scaffold, including 2-isopropyl derivatives, holds promise for the development of new anti-inflammatory agents.

Antiviral Applications

Quinazolinone derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activities. mdpi.comresearchgate.netresearchgate.net Research has demonstrated their potential against a variety of DNA and RNA viruses. nih.gov

One area of notable interest has been their activity against coronaviruses. In the context of the COVID-19 pandemic, a study screened 101 quinoline (B57606) and quinazoline derivatives for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov Three compounds, I-13e, I-13h, and I-13i, were identified as potent inhibitors of RNA synthesis driven by SARS-CoV-2 RdRp with low cytotoxicity. nih.gov Compound I-13e, in particular, demonstrated the strongest inhibition of RNA synthesis. nih.gov

Furthermore, quinazolinone derivatives have shown efficacy against the influenza A virus (IAV). 2-Methylquinazolin-4(3H)-one, a compound identified from a traditional Chinese herbal formula, exhibited significant antiviral activity against the H1N1 strain of IAV in vitro, with a half-maximal inhibitory concentration (IC50) of 23.8 μg/mL. mdpi.com In animal models, this compound was found to reduce lung injury and inflammation associated with influenza A virus infection by downregulating viral neuraminidase (NA) and nucleoprotein (NP) and modulating the expression of pro-inflammatory and anti-inflammatory cytokines. mdpi.com

The antiviral activity of quinazolinone derivatives also extends to plant viruses. A series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). mdpi.com Several of these compounds displayed good antiviral activity, with compounds M2 and M6 showing superior protection against TMV in vivo compared to the commercial antiviral agent Ribavirin. mdpi.com Their 50% effective concentration (EC50) values were 138.1 and 154.8 μg/mL, respectively, which were better than that of Ribavirin (436.0 μg/mL). mdpi.com Myricetin derivatives containing a quinazolinone moiety have also been shown to possess antiviral properties. acs.org

| Compound/Derivative | Virus | Activity/Finding |

| Quinoline/Quinazoline Derivatives (I-13e, I-13h, I-13i) | SARS-CoV-2 | Potent inhibitors of RNA-dependent RNA polymerase (RdRp). nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | Significant antiviral activity in vitro (IC50 of 23.8 μg/mL) and in vivo. mdpi.com |

| 4-Thioquinazoline-Chalcone Derivatives (M2, M6) | Tobacco Mosaic Virus (TMV) | Appreciable protection activities in vivo with EC50 values of 138.1 and 154.8 μg/mL. mdpi.com |

Central Nervous System (CNS) Activities

Quinazolinone derivatives have been extensively investigated for their effects on the central nervous system, demonstrating a range of activities including anxiolytic, antidepressant, and modulation of motor functions. nih.govresearchgate.net The substitution pattern on the quinazolinone core, particularly at the 2nd and 3rd positions, has been found to be crucial for these CNS activities. rsc.org

Several studies have highlighted the potential of quinazolinone derivatives as anxiolytic and antidepressant agents. nih.govgoogle.com The anxiolytic properties are of particular interest as some derivatives have shown efficacy without the sedative side effects commonly associated with benzodiazepines. nih.gov

One study reported on the synthesis and neuropharmacological evaluation of 2-substituted quinazolinone derivatives. nih.gov It was found that compounds with an electronegative group in the quinazolinone nucleus induced anxiolysis without sedative adverse reactions in rodent models. nih.gov The antidepressant-like effects observed were suggested to be a consequence of the reduction in anxiety levels. nih.gov

The translocator protein (18 kDa) (TSPO) has been identified as a target for some compounds with anxiolytic and antidepressant effects. nih.gov While not a direct derivative of this compound, the potent and selective TSPO ligand YL-IPA08 has demonstrated significant antidepressant-like and anxiolytic-like effects in various animal models. nih.gov These effects were mediated by TSPO, as they were blocked by a TSPO antagonist. nih.gov This highlights a potential mechanism through which some CNS-active compounds may exert their effects.

The influence of quinazolinone derivatives on motor activity has also been a subject of research. Some compounds within this class have been shown to have CNS depressant effects, which can impact motor function. ajpsonline.comresearchgate.net For instance, the discovery of methaqualone as a sedative-hypnotic spurred further investigation into quinazolinone analogues for their effects on the CNS. nih.gov

In the evaluation of novel compounds, neurotoxicity is often assessed through tests like the rotarod test, which measures motor coordination. ajpsonline.com Some fluorinated quinazolinone derivatives have been evaluated for both their anticonvulsant activity and their neurotoxicity, indicating the importance of balancing desired CNS effects with potential motor impairments. ajpsonline.com

Interestingly, some compounds that exhibit anxiolytic effects have been shown to do so without affecting motor coordination. nih.govmdpi.com For example, the TSPO ligand YL-IPA08, which displayed anxiolytic-like properties, did not have myorelaxant effects and did not affect motor coordination in mice, distinguishing it from benzodiazepines. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the focus of numerous studies investigating their potential as enzyme inhibitors, with significant findings in the areas of aldose reductase and cholinesterase inhibition.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govmdpi.com A number of quinazolin-4(3H)-one derivatives have been designed and synthesized as potent ALR2 inhibitors. nih.govresearchgate.net

In one study, a series of novel quinazolin-4(3H)-one derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety were evaluated as ALR2 inhibitors. nih.gov The cyclohexyl-substituted derivative, compound 9, was identified as a highly potent and competitive ALR2 inhibitor with a Ki of 0.064 μM, which was 15 times more effective than the standard inhibitor epalrestat (B1671369) (Ki = 0.967 μM). nih.gov Molecular docking studies revealed that this compound forms stable binding interactions with key residues in the active site of ALR2. nih.gov

Another study focused on novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as ALR2 inhibitors. nih.gov Most of these derivatives showed potent and selective inhibition of AKR1B1 (the gene encoding ALR2). nih.gov The compound 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid (4k) was the most active, with an IC50 value of 0.023 μM. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) |

| Cyclohexyl-substituted quinazolin-4(3H)-one (Compound 9) | Aldose Reductase (ALR2) | Ki = 0.064 μM nih.gov |

| 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid (4k) | Aldose Reductase (AKR1B1) | IC50 = 0.023 μM nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease. mdpi.com Several quinazolin-4(3H)-one derivatives have been investigated as potential cholinesterase inhibitors. nih.govnih.govresearchgate.net

A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov The compound MR2938 (B12) showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov

Another study focused on 2,4-disubstituted quinazoline derivatives and found that several compounds could inhibit both AChE and BChE. nih.gov Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) was identified as a dual inhibitor with an AChE IC50 of 2.1 μM and a BuChE IC50 of 8.3 μM. nih.gov

Furthermore, a series of novel 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against AChE and BChE. nih.gov Compounds 6f, 6h, and 6j displayed potent inhibitory activities against equine BuChE, with IC50 values of 0.52, 6.74, and 3.65 µM, respectively, and showed high selectivity for BuChE over AChE. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) |

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 μM nih.gov |

| Compound 9 | Acetylcholinesterase (AChE) | 2.1 μM nih.gov |

| Compound 9 | Butyrylcholinesterase (BuChE) | 8.3 μM nih.gov |

| Compound 6f | Butyrylcholinesterase (BuChE) | 0.52 µM nih.gov |

| Compound 6h | Butyrylcholinesterase (BuChE) | 6.74 µM nih.gov |

| Compound 6j | Butyrylcholinesterase (BuChE) | 3.65 µM nih.gov |

Tankyrase Inhibition

While specific studies on the tankyrase inhibition of this compound derivatives are not extensively detailed in the available research, the broader class of 2-arylquinazolin-4-ones, to which they belong, has been identified as a source of potent and selective tankyrase inhibitors. nih.govnih.gov Tankyrases (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) family and are considered promising targets for cancer therapy due to their role in Wnt/β-catenin signaling, a pathway often dysregulated in cancer. nih.gov

Research into 2-arylquinazolin-4-ones has demonstrated that these compounds can be highly effective inhibitors of tankyrases. For instance, certain 2-aryl-8-methylquinazolin-4-ones have shown potent and selective inhibition of both TNKS-1 and TNKS-2. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have revealed that substituents on the 2-phenyl group can significantly influence their inhibitory activity. While a methyl group at the 8-position appears optimal for potency, a variety of substituents are tolerated at the para-position of the 2-phenyl ring. nih.gov

Some of these 2-arylquinazolin-4-one derivatives have exhibited greater potency and selectivity than the well-known tankyrase inhibitor XAV939. For example, some analogues have demonstrated IC50 values as low as 3 nM against TNKS-2. nih.gov The selectivity for tankyrases over other PARP family members, such as PARP-1, is a crucial aspect of their development as therapeutic agents. Several 2-aryl-8-methylquinazolin-4-ones have displayed significant selectivity, with some being over 100-fold more selective for TNKS-1 and over 500-fold more selective for TNKS-2 compared to PARP-1. nih.gov

| Compound Class | Target | IC50 (nM) | Selectivity vs. PARP-1 |

|---|---|---|---|

| 2-Arylquinazolin-4-ones | TNKS-2 | 3 | >500-fold |

| 2-Aryl-8-methylquinazolin-4-ones (general) | TNKS-1 | ~40 | Variable |

| XAV939 (Reference) | TNKS-1 | 11 | ~209-fold |

| XAV939 (Reference) | TNKS-2 | 4 | ~575-fold |

Kinase Inhibition (e.g., EGFR, HER2, Multi-kinase)

The quinazoline core is a well-established pharmacophore for kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key targets in cancer therapy. bohrium.comresearchgate.net While direct studies on this compound derivatives as kinase inhibitors are limited in the reviewed literature, extensive research on structurally related quinazoline derivatives provides valuable insights into their potential in this area.

Derivatives such as 4-anilinoquinazolines have been widely investigated as dual inhibitors of EGFR and HER2. bohrium.comnih.gov The substitution pattern on the quinazoline ring is critical for their inhibitory activity. For instance, a series of novel 6-salicyl-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR/HER2 tyrosine kinase inhibitory activity. nih.gov One of the most potent compounds in this series, which featured a trifluoromethyl substituent, exhibited IC50 values of 0.12 µM and 0.096 µM against EGFR and HER2, respectively. nih.gov

Another study on 2-substituted 4-aminoquinazoline derivatives identified compounds with dual inhibitory activity against EGFR and HER2. bohrium.com One particular derivative showed IC50 values of 5.02 µM against EGFR and 0.83 µM against HER2. bohrium.com These findings underscore the potential of the quinazoline scaffold to be tailored for potent and selective kinase inhibition. The development of multi-kinase inhibitors is an active area of research, and the versatile nature of the quinazoline ring system makes it an attractive starting point for designing such agents. amazonaws.com

| Compound Class | Target | IC50 (µM) |

|---|---|---|

| 6-Salicyl-4-anilinoquinazoline derivative | EGFR | 0.12 |

| 6-Salicyl-4-anilinoquinazoline derivative | HER2 | 0.096 |

| 2-Substituted 4-aminoquinazoline derivative | EGFR | 5.02 |

| 2-Substituted 4-aminoquinazoline derivative | HER2 | 0.83 |

Potential in Alzheimer's Disease Therapeutics

The accumulation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, inhibiting the aggregation of these peptides is a primary therapeutic strategy. While specific investigations into this compound derivatives for this purpose are not prominent, the broader family of 2,4-disubstituted quinazolines has shown significant promise in modulating Aβ aggregation. nih.govresearchgate.net

Studies on libraries of 2,4-disubstituted quinazoline derivatives have demonstrated their ability to prevent the aggregation of Aβ peptides, with some compounds exhibiting potent inhibitory effects. nih.govresearchgate.net For example, a study identified a 4-(benzylamino)quinazolin-2-ol derivative as a particularly potent inhibitor of Aβ40 aggregation, with an IC50 value of 270 nM. nih.govresearchgate.net This potency was notably higher than that of the reference compounds curcumin (B1669340) and resveratrol. nih.gov

Further research into isomeric 2,4-diaminoquinazoline derivatives has provided more detailed insights into the structure-activity relationships governing Aβ aggregation inhibition. nih.gov In one study, an N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as the most potent inhibitor of Aβ40 aggregation, with an IC50 of 80 nM. nih.gov Interestingly, its corresponding N2-isomer was a more effective inhibitor of Aβ42 aggregation. nih.gov These findings highlight that the substitution pattern on the quinazoline core is a critical determinant of both the potency and selectivity of Aβ aggregation inhibition.

| Compound Class | Target | IC50 |

|---|---|---|

| 4-(Benzylamino)quinazolin-2-ol derivative | Aβ40 Aggregation | 270 nM |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 Aggregation | 80 nM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 Aggregation | 1.7 µM |

Other Noteworthy Biological Activities

Beyond their potential in oncology and neurodegenerative diseases, derivatives of this compound have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.

A study focused specifically on the synthesis and antimicrobial activity of new 3-((4-phenylthiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one derivatives reported promising results. nih.gov Several of these compounds were tested against a panel of bacteria and fungi. The derivatives with fluoro, chloro, and nitro substitutions on the phenyl ring demonstrated the most favorable antimicrobial activity. nih.gov Another study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives also reported significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, with one lead compound showing a minimum inhibitory concentration (MIC) of 3.9 μg/mL against both strains. researchgate.net

The broader class of quinazolinones has been associated with anti-inflammatory properties. nih.govnih.govmdpi.com Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages. nih.gov Furthermore, certain quinazolinone derivatives have demonstrated significant anti-inflammatory effects in in vivo models of inflammation. nih.gov

In the realm of antiviral research, various quinazoline derivatives have been explored for their activity against a range of viruses. nih.govresearchgate.netmdpi.commdpi.com For instance, 2-aminoquinazolin-4-(3H)-one derivatives have shown potent activity against SARS-CoV-2. nih.govmdpi.com Another study identified 2-methylquinazolin-4(3H)-one as having significant antiviral activity against the influenza A virus in vitro, with an IC50 of 23.8 μg/mL. mdpi.com

| Compound Class | Activity | Organism/Target | Measurement | Value |

|---|---|---|---|---|

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivative | Antibacterial | E. coli | MIC | 3.9 µg/mL |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivative | Antibacterial | S. aureus | MIC | 3.9 µg/mL |

| 2-Methylquinazolin-4(3H)-one | Antiviral | Influenza A (H1N1) | IC50 | 23.8 µg/mL |

| 2-Aminoquinazolin-4-(3H)-one derivative | Antiviral | SARS-CoV-2 | IC50 | 0.23 µM |

Structure Activity Relationship Sar Investigations of 2 Isopropylquinazolin 4 Ol Analogs

Methodologies for SAR Elucidation in Quinazolinone Chemistry

The investigation of SAR in quinazolinone chemistry leverages a combination of computational and experimental techniques to build a comprehensive understanding of the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of novel or yet-to-be-synthesized compounds. For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively utilized. These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazolinone analog and its target protein. nih.gov By visualizing these interactions, medicinal chemists can rationally design modifications to enhance binding affinity and, consequently, biological activity.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. This can reveal key insights into the binding mechanism that are not apparent from static docking poses.

Experimentally, the synthesis of focused libraries of analogs with systematic variations at different positions of the quinazolinone scaffold is fundamental. These compounds are then subjected to in vitro biological assays to determine their activity. The resulting data, often presented as IC50 or EC50 values, are then used to build and validate the computational models, creating a feedback loop that drives the optimization process.

Impact of Chemical Substitutions on Biological Activity Profiles

The biological activity of 2-isopropylquinazolin-4-ol analogs is highly dependent on the nature and position of substituents on the quinazolinone core.

While specific studies focusing solely on the isopropyl group in this compound are limited, the nature of the substituent at the 2-position is known to be a critical determinant of activity in the broader quinazolinone class. The 2-position substituent often plays a key role in fitting into a specific binding pocket of the target protein. The isopropyl group, being a small, branched alkyl group, provides a degree of steric bulk and lipophilicity. In some contexts, aliphatic substituents at the C-2 position have been found to be less potent than aryl groups, which can form more extensive interactions within hydrophobic pockets. biorxiv.org However, the optimal size and nature of the substituent at this position are highly target-dependent. For certain biological targets, the specific size and shape of the isopropyl group may be ideal for achieving high binding affinity.

Position 3 of the quinazolinone ring is a key site for modification and significantly influences the pharmacological profile of the resulting analogs. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at this position, leading to a wide range of biological activities.

For instance, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, the substituent at the N-3 position of the quinazoline (B50416) moiety was found to be a crucial determinant of antiproliferative activity. nih.gov An allyl group at this position demonstrated a more pronounced effect compared to ethyl or phenyl groups, highlighting the importance of this substituent for enhancing biological activity. nih.gov This suggests that the size, flexibility, and electronic properties of the group at position 3 can significantly modulate the interaction with the biological target.

The introduction of different substituted phenyl groups at the N-3 position has also been extensively explored. The electronic nature of the substituents on this phenyl ring can fine-tune the activity of the molecule.

| Position 3 Substituent | Observed Effect on Biological Activity | Reference |

| Allyl | Enhanced antiproliferative activity compared to ethyl or phenyl. | nih.gov |

| Ethyl | Lower antiproliferative activity compared to allyl. | nih.gov |

| Phenyl | Lower antiproliferative activity compared to allyl. | nih.gov |

The functional group at position 2 of the quinazolinone scaffold is a primary determinant of the molecule's interaction with its biological target and, therefore, its activity. While this article focuses on the isopropyl group, it is instructive to consider the effects of other functionalities at this position to understand the broader SAR landscape.

Studies on 2-arylquinazolin-4-ones have shown that the nature of the aryl group significantly impacts potency and selectivity. For example, in a series of tankyrase inhibitors, a 4'-hydrophobic or electron-withdrawing group on the 2-phenyl ring provided the most potency. nih.gov In contrast, for some EGFR inhibitors, the presence of small lipophilic substituents on the 2-aryl ring led to increased antiproliferative activity. nih.gov

Replacing the aryl group with smaller alkyl groups, such as a methyl group, has also been investigated. In some cases, the incorporation of a methyl substituent at the 2-position has been shown to be beneficial for activity.

| Position 2 Substituent | Observed Effect on Biological Activity | Reference |

| Phenyl with 4'-hydrophobic/electron-withdrawing group | Increased potency for tankyrase inhibition. | nih.gov |

| Phenyl with small lipophilic substituents | Increased antiproliferative activity (EGFR inhibitors). | nih.gov |

| Methyl | Can be favorable for activity in certain contexts. | nih.gov |

Substitutions on the benzene (B151609) ring of the quinazolinone core (positions 4, 6, 7, and 8) provide another avenue for modulating the pharmacological properties of this compound analogs.

Position 4: The oxo group at position 4 is a characteristic feature of quinazolin-4-ones. Modifications at this position are less common but can influence activity. For instance, replacement of the oxygen with sulfur to form a quinazolin-4-thione can lead to different biological activities.

Positions 6 and 7: These positions are frequently modified to improve activity and solubility. In the context of EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of the compounds. nih.gov The bulk tolerance at these positions has been noted in the SAR of some quinazoline-based inhibitors. nih.gov

Position 8: The substituent at position 8 can also play a crucial role in determining potency and selectivity. In a study of 2-arylquinazolin-4-ones as tankyrase inhibitors, an 8-methyl group was found to provide the most potency and selectivity compared to hydrogen, methoxy, or hydroxyl groups at the same position. nih.gov Co-crystal structures revealed that the protein environment around the 8-position was more hydrophobic in the target enzyme, explaining the preference for the methyl group. nih.gov This highlights the importance of matching the physicochemical properties of the substituent at position 8 with the corresponding sub-pocket of the target protein.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 6 and 7 | Electron-donating groups | Increased activity in some EGFR inhibitors. | nih.gov |

| 8 | Methyl | Increased potency and selectivity for tankyrase inhibition compared to H, OMe, OH. | nih.gov |

| 8 | Amino | Favorable for improved PARP-1 inhibition. |

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule, which is the specific shape it adopts when binding to its target.

The correlation between the preferred conformation and SAR can be established by comparing the conformational properties of active and inactive analogs. For instance, if a particular conformation is consistently observed in highly active compounds but is absent in inactive ones, it can be inferred that this conformation is likely the bioactive one. This information is invaluable for the design of new analogs that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity. Theoretical calculations, such as those used in the study of quinolinones, can provide insights into the molecular structure, including atomic architecture and molecular conformation. scielo.br

Molecular Mechanisms of Action and Target Identification

Ligand-Target Interaction Profiling

The interaction of quinazolinone derivatives with various biological targets is a key area of research. These interactions are often the basis for their observed pharmacological effects. Studies have shown that the quinazolinone scaffold can be modified to target a range of proteins, including enzymes and receptors. The nature of the substituent at the 2-position of the quinazolinone ring has been shown to significantly influence the compound's inhibitory activity against various enzymes. nih.gov

For instance, certain 4(3H)-quinazolinone derivatives have been identified as antibacterials that target penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov One study reported the discovery of a 4(3H)-quinazolinone compound through in silico screening against the PBP2a active site, demonstrating antibacterial activity against Staphylococcus aureus. nih.gov This interaction is significant as PBP2a is a key factor in methicillin-resistant Staphylococcus aureus (MRSA) resistance. The binding of these quinazolinone derivatives to the allosteric site of PBP2a has been observed, a mechanism also employed by the antibiotic ceftaroline. nih.gov

The following table summarizes the ligand-target interactions for some studied quinazolinone derivatives:

| Derivative Class | Target | Organism/Cell Line | Key Findings |

| 4(3H)-Quinazolinones | Penicillin-Binding Protein 2a (PBP2a) | Staphylococcus aureus | In silico screening identified compounds that bind to the PBP2a active site, leading to antibacterial activity. nih.gov |

| 2-Aminoquinazoline (B112073) (2-AQ) derivatives | Not explicitly identified | Mycobacterium smegmatis | A library of these compounds showed biofilm inhibition activity. rsc.org |

| Quinazolinone-based compounds | PqsR | Pseudomonas aeruginosa | Identified as inhibitors of the quorum sensing transcriptional regulator PqsR, leading to anti-biofilm activity. nih.gov |

Cellular Pathway Modulation and Signaling Intervention

Quinazolinone derivatives have been shown to modulate various cellular signaling pathways, which is a primary reason for their investigation as potential therapeutic agents, particularly in cancer research. nih.govnih.gov These compounds can influence key pathways involved in cell proliferation, survival, and apoptosis.

Several quinazolinone derivatives have been investigated for their ability to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov The inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy. Additionally, some quinazolinones have been found to target the PI3K (phosphoinositide 3-kinase) pathway, another critical signaling route for cell growth and survival. mdpi.com

Furthermore, certain quinazolinone derivatives can interfere with microtubule polymerization, a process essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). mdpi.com

Interactive Data Table: Cellular Pathways Modulated by Quinazolinone Derivatives

| Derivative Class | Cellular Pathway/Process | Effect | Cell Line/Model |

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | Microtubule polymerization | Inhibition, leading to mitotic arrest | U937 xenograft models |

| Quinazolinone derivatives | PI3K signaling pathway | Inhibition | Hematologic malignant cell lines |

| Quinazolinone-sulphonamide hybrids | Apoptosis induction | Induction via extrinsic and intrinsic pathways | HCT-116 cell line |

| 2-(trifluoromethyl)quinazoline-4(3H)-ones | Cell cycle arrest | G2/M phase arrest | A-375 melanoma cells |

Enzyme-Specific Binding Modes and Active Site Interactions

The efficacy of quinazolinone derivatives as inhibitors of specific enzymes is determined by their binding modes and interactions within the enzyme's active site. Molecular docking studies have provided valuable insights into these interactions.

For example, in the case of tyrosinase inhibition, a quinazolinone derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, was found to be a mixed-type and reversible inhibitor. nih.gov Molecular docking revealed that its binding to tyrosinase is driven by both hydrogen bonding and hydrophobic interactions. nih.gov

In the context of antibacterial activity, the interaction of 4(3H)-quinazolinones with PBP2a has been studied. It was found that substitutions at different positions of the quinazolinone ring play a crucial role in activity. For instance, while methyl and ethyl groups at a certain position were tolerated, an isopropyl group was not, indicating specific steric and electronic requirements for optimal binding. nih.gov The binding of these compounds can occur at the allosteric site of PBP2a, which is distinct from the active site where β-lactam antibiotics typically bind. nih.gov

Research on quinazolinone and β-carboline-based hybrids has shown competitive inhibition of the Leishmania donovani trypanothione (B104310) reductase (LdTR) enzyme. rsc.org The presence of electron-withdrawing groups on the quinazolinone's aromatic ring enhanced the inhibitory activity. rsc.org

Insights into Anti-biofilm Mechanisms

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. rsc.org Several quinazolinone derivatives have demonstrated promising anti-biofilm activity. rsc.orgnih.gov The mechanisms underlying this activity are often linked to the disruption of bacterial communication systems, known as quorum sensing (QS).

One of the key targets for anti-biofilm quinazolinones is the Pseudomonas quinolone signal (PQS) quorum sensing system in Pseudomonas aeruginosa. Specifically, compounds have been designed to inhibit the PqsR transcriptional regulator. nih.govmdpi.com By inhibiting PqsR, these compounds can prevent the formation of biofilms. nih.gov Molecular docking studies have shown that these quinazolinone inhibitors can occupy the autoinducer binding site of PqsR, mimicking the natural ligand. mdpi.com

The anti-biofilm activity of quinazolinone derivatives is not limited to P. aeruginosa. A library of 2-aminoquinazoline derivatives has shown biofilm inhibition activity against Mycobacterium smegmatis. rsc.org Furthermore, certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates have been effective in inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The anti-biofilm mechanisms of some quinazolinone derivatives include:

Inhibition of Quorum Sensing: Targeting key regulatory proteins like PqsR in P. aeruginosa. nih.govmdpi.com

Suppression of Virulence Factors: At sub-minimum inhibitory concentrations (sub-MICs), some compounds can decrease cell surface hydrophobicity, curtail exopolysaccharide production, and impede twitching motility, all of which are crucial for biofilm formation and pathogenicity. nih.gov

Computational Chemistry and in Silico Approaches in the Study of 2 Isopropylquinazolin 4 Ol

Molecular Docking Simulations for Target Prediction and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Isopropylquinazolin-4-ol, docking simulations can be employed to identify potential protein targets and estimate the binding affinity, providing clues about its mechanism of action.

Studies on similar quinazolinone scaffolds have demonstrated the utility of this approach. For instance, various quinazolinone derivatives have been docked into the active sites of enzymes and receptors to explain their biological activities. A common application is in the field of anti-inflammatory research, where quinazolinones have been docked with targets like cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). nih.gov Such studies help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's inhibitory activity. nih.gov

For this compound, a hypothetical docking study could involve screening it against a panel of known protein targets to predict its potential biological effects. The results would be presented in terms of binding energy, with lower values indicating a more stable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | -9.2 | Met793, Gly796, Leu844 | Anticancer |

| GABA(A) Receptor | -7.8 | Tyr97, Phe99, Thr142 | Anxiolytic/Sedative |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of a ligand-protein complex. Following a promising docking result, an MD simulation would be performed on the this compound-protein complex.

The simulation would track the conformational changes of both the ligand and the protein, providing insights into the flexibility of the binding pocket and the stability of the key interactions identified in the docking study. A stable complex would be characterized by minimal deviation in the ligand's position (low root-mean-square deviation, RMSD) and persistent interactions with the protein's active site residues over the simulation period. Such simulations have been effectively used to validate the binding modes of quinazoline (B50416) derivatives with their targets, such as SARS-CoV-2 Mpro and cyclin-dependent kinases. rsc.orgnih.govnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value/Description | Purpose |

| Simulation Time | 100 nanoseconds | To observe the dynamic behavior and stability of the complex over a significant period. |

| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy of the system and accurately model atomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) | To mimic the physiological aqueous environment. |

| Temperature and Pressure | 300 K and 1 atm (NPT ensemble) | To simulate physiological conditions. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations can help in understanding the structure-activity relationship of quinazoline derivatives.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Provides information about the molecule's polarity and solubility. |

Note: The values in this table are for illustrative purposes and are typical for similar organic molecules.

ADMET Prediction and Pharmacokinetic Profiling Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.gov Various computational models and software can predict these properties for this compound based on its chemical structure.

These predictions help in identifying potential liabilities, such as poor absorption or potential toxicity, that could lead to failure in later stages of drug development. researchgate.netnih.gov Properties like lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes are commonly evaluated. researchgate.net

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Caco-2 Permeability | High | Good potential for oral absorption. |

| Human Intestinal Absorption | >90% | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Moderate | May have central nervous system effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |

Note: The data in this table is based on typical predictions for drug-like molecules and is for illustrative purposes. Specific ADMET predictions for this compound would require dedicated software.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Isopropylquinazolin-4-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The aromatic protons on the quinazolinone ring system would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The methine proton of the isopropyl group (-CH(CH₃)₂) would likely be observed as a septet, further downfield than the methyl protons due to the deshielding effect of the quinazolinone ring. The six equivalent methyl protons (-CH(CH ₃)₂) of the isopropyl group would appear as a doublet in the upfield region. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C4), the carbon bearing the isopropyl group (C2), and the other aromatic carbons of the quinazoline (B50416) ring. The methine and methyl carbons of the isopropyl group would also show characteristic signals in the aliphatic region of the spectrum. For a related compound, 2-(4-isopropylphenyl)quinazolin-4(3H)-one, the ¹³C NMR spectrum has been reported, providing a reference for the expected chemical shifts of the isopropyl group and the quinazolinone core. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 115 - 150 |

| -OH | Variable (broad singlet) | - |

| Isopropyl-CH | Multiplet (septet) | ~30 - 40 |

| Isopropyl-CH₃ | Doublet | ~20 - 25 |

| C=O | - | ~160 - 170 |

| C-N | - | ~150 - 160 |

Note: These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the quinazolinone ring would likely appear as a strong absorption band around 1680-1660 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isopropyl group would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the quinazoline ring may be found in the 1620-1580 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3400 - 3200 (broad) |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=O (amide) | 1680 - 1660 |

| C=N | 1620 - 1580 |

| C=C (aromatic) | 1600 - 1450 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at m/z 188.23. The fragmentation pattern would likely involve the loss of the isopropyl group, leading to a significant fragment ion. Other characteristic fragments would arise from the cleavage of the quinazolinone ring. This technique is crucial for confirming the molecular weight of the synthesized compound.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the quinazolinone ring system contains a chromophore that absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification and quantification. Gas chromatography (GC) could also be employed, potentially after derivatization to increase volatility.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₁H₁₂N₂O, the theoretical elemental composition can be calculated. chemscene.com Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₂N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 70.20 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.43 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.88 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.50 |

| Total | 188.23 | 100.00 |

Future Perspectives and Emerging Research Avenues

Development of Novel Therapeutic Agents Based on the 2-Isopropylquinazolin-4-ol Scaffold

The quinazolin-4-one core, particularly when substituted at the 2-position, has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. mdpi.comresearchgate.netnih.govnih.gov The nature of the substituent at the 2-position is a critical determinant of the compound's biological activity. mdpi.com Research has demonstrated that incorporating various aryl and alkyl groups can modulate the therapeutic properties of the molecule.

The 2-isopropyl group, a small, lipophilic alkyl substituent, offers a unique structural feature that can influence the compound's binding affinity to biological targets and its pharmacokinetic profile. Future research will likely focus on synthesizing and screening a library of analogues built upon the this compound scaffold. Modifications could include substitutions on the benzene (B151609) ring or at the N-3 position to fine-tune activity and selectivity. For instance, studies on other 2-substituted quinazolinones have shown that such modifications can lead to potent inhibitors of specific enzymes or receptors involved in disease pathology. nih.govwisdomlib.org The development of these novel derivatives is a critical step toward identifying lead compounds for further preclinical investigation.

Table 1: Examples of Bioactive 2-Substituted Quinazolin-4-one Derivatives This table illustrates the therapeutic potential of the broader class to which this compound belongs.

| Derivative Class | Example of Activity | Therapeutic Area |

| 2-Aryl-quinazolinones | Antiproliferative activity against various cancer cell lines | Oncology |

| 2-Methyl-quinazolinones | Analgesic and anti-inflammatory effects | Pain & Inflammation |

| 2-Styryl-quinazolinones | Antimycobacterial and antifungal activity | Infectious Diseases |

| 2-Phenyl-quinazolinones | Potent analgesic and anti-inflammatory activity | Pain & Inflammation |

Exploration of Novel Biological Targets and Disease Indications

The versatility of the quinazolinone scaffold is evident from the diverse range of biological targets it has been shown to modulate. mdpi.comnih.gov Derivatives have been identified as inhibitors of crucial cellular targets such as tyrosine kinases (e.g., EGFR), dihydrofolate reductase (DHFR), tubulin, and various kinases involved in cell cycle regulation (e.g., CDK2). mdpi.comnih.govnih.govnih.govnih.gov This proven track record suggests that this compound is a strong candidate for screening against both established and novel biological targets.

Future research will undoubtedly involve high-throughput screening of this compound and its derivatives against extensive panels of kinases, receptors, and enzymes to uncover new mechanisms of action. This exploration could expand its therapeutic applications beyond the traditional areas associated with quinazolinones. Emerging disease indications could include neurodegenerative disorders, metabolic diseases, and viral infections. For example, certain quinazoline (B50416) derivatives have already been investigated for activity against Alzheimer's disease and as antiviral agents. mdpi.comwisdomlib.org Identifying a novel, high-affinity target for the 2-isopropyl derivative would be a significant breakthrough, paving the way for first-in-class therapeutic agents.

Advancements in Synthetic Methodologies for Sustainable Production

The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing to reduce environmental impact and improve efficiency. bohrium.com Traditional methods for synthesizing quinazolinones often required harsh conditions, toxic reagents, and complex procedures. nih.gov Recent years have seen remarkable progress in developing sustainable and eco-friendly synthetic routes that are directly applicable to the production of this compound. bohrium.comtandfonline.comresearchgate.net

Emerging methodologies focus on:

Microwave-Assisted Synthesis: This technique accelerates reaction times, often leading to higher yields and cleaner products compared to conventional heating. bohrium.comfrontiersin.org

Use of Green Catalysts and Solvents: Researchers have successfully employed natural catalysts like lemon juice and green solvents such as water and glycerol, minimizing the reliance on hazardous chemicals. nih.govfrontiersin.org

Solar Energy: The use of concentrated solar radiation as a renewable energy source for chemical synthesis represents a cutting-edge, environmentally benign approach. nih.gov

Multicomponent Reactions (MCRs): These one-pot reactions allow for the construction of complex molecules like quinazolinones from simple starting materials in a single step, improving efficiency and reducing waste. frontiersin.orgmdpi.com

Transition Metal-Free Synthesis: Methods that avoid heavy metal catalysts are being developed, such as those using H₂O₂ as a green oxidant or t-BuONa as a base, which simplifies purification and reduces toxic waste. researchgate.netacs.org

Future efforts will aim to optimize these green protocols for the large-scale, cost-effective, and sustainable production of this compound, a crucial step for its potential commercialization as a therapeutic agent.

Integration of Advanced Computational Design and Optimization Strategies

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new drug candidates. researchgate.net For the this compound scaffold, these strategies offer a rational approach to designing more potent and selective derivatives.

Key computational techniques that will shape future research include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can identify the key structural features of quinazolinone derivatives that correlate with their biological activity. nih.govresearchgate.netfrontiersin.org These models can predict the potency of newly designed analogues before they are synthesized, saving time and resources.

Molecular Docking: This technique simulates the interaction between a small molecule (like this compound) and its biological target (e.g., an enzyme's active site). nih.govekb.egresearchgate.net Docking studies can elucidate the binding mode, predict binding affinity, and guide the rational design of modifications to improve potency and selectivity. researchgate.net

Pharmacological Profiling (ADME/Tox Prediction): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early assessment helps to prioritize candidates with favorable drug-like properties for synthesis and experimental testing. researchgate.net

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more targeted strategy to develop optimized therapeutic agents based on the this compound scaffold.

Table 2: Computational Approaches in Quinazolinone Drug Design

| Computational Method | Application | Outcome |

| QSAR | Predict biological activity based on chemical structure. | Identify key structural features for potency; guide design of new compounds. |

| Molecular Docking | Simulate ligand-receptor binding. | Predict binding affinity and mode; optimize interactions for higher potency. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritize compounds with better drug-like properties for synthesis. |

Translational Research Potential towards Clinical Applications

The ultimate goal of developing novel therapeutic agents is their successful translation from the laboratory to clinical use. The quinazolinone scaffold has a strong precedent in this regard, with several derivatives having entered clinical trials and receiving approval for treating various diseases, particularly cancer. mdpi.comnih.govresearchgate.net This history provides a foundational pathway for the potential clinical development of this compound.